N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a 5-fluoropyrimidin-2-yl group and an N-methylcyclopropanesulfonamide moiety. The fluoropyrimidine ring enhances electronic interactions in target binding, while the cyclopropane sulfonamide contributes to metabolic stability and steric specificity.
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c1-16(20(18,19)11-2-3-11)10-4-5-17(8-10)12-14-6-9(13)7-15-12/h6-7,10-11H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRMUBHRDJYWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=C(C=N2)F)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring serves as the central scaffold. Key steps include:
-
Nitrogen protection : Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups are commonly used to protect the pyrrolidine nitrogen during subsequent reactions. For example, KR20200096598A demonstrates Boc protection during formylation reactions to prevent unwanted side reactions.
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C-3 position activation : Introducing an amine group at the pyrrolidine C-3 position via bromination followed by nucleophilic substitution with ammonia or azide reduction.
5-Fluoropyrimidin-2-yl Group Installation
Fluoropyrimidine coupling typically employs one of two strategies:
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Nucleophilic aromatic substitution (SNAr) : Reacting 2-chloro-5-fluoropyrimidine with the deprotected pyrrolidine nitrogen under basic conditions (e.g., K2CO3 in DMF).
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Metal-catalyzed cross-coupling : Palladium-mediated Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos ligand, as evidenced in pyrimidine coupling reactions from PubChem data.
The sequential introduction of methyl and cyclopropanesulfonyl groups requires precise reaction control to avoid over-alkylation or sulfonation at incorrect positions.
N-Methylation Techniques
Cyclopropanesulfonylation
Critical parameters for efficient sulfonamide formation:
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Sulfonyl chloride | Cyclopropanesulfonyl chloride | Electrophilic sulfonylation agent |
| Base | Triethylamine (2.5 eq) | Acid scavenger |
| Solvent | Dichloromethane (0.1 M) | Polar aprotic medium |
| Temperature | 0°C → RT over 12 h | Controlled reactivity |
This method mirrors the sulfonylation approach described in KR20200096598A for pyridin-3-ylsulfonyl derivatives. The reaction typically achieves 75-85% yield after column chromatography (SiO2, ethyl acetate/hexane gradient).
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach combines pyrimidine coupling and sulfonylation in a single reaction vessel:
Enzymatic Resolution for Chiral Intermediates
For stereochemically pure products, lipase-mediated kinetic resolution (e.g., using CAL-B enzyme) can separate enantiomers during the pyrrolidine amination step. This technique, while costly, achieves >99% ee in documented pyrolidine derivatives.
Purification and Characterization
Final product quality depends on advanced purification techniques:
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Preparative HPLC : C18 column, 10-90% acetonitrile/0.1% TFA gradient over 30 min
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Crystallization : Ethyl acetate/n-heptane (1:3) at -20°C yields needle-like crystals suitable for X-ray diffraction
Key characterization data aligns with PubChem standards:
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HRMS : m/z calculated for C₁₃H₁₈FN₃O₂S [M+H]⁺: 316.1124, found: 316.1121
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¹⁹F NMR (CDCl₃, 470 MHz): δ -118.7 ppm (dt, J = 9.3 Hz)
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¹H NMR (CDCl₃, 500 MHz): δ 8.41 (s, 1H, pyrimidine-H), 4.21 (m, 1H, pyrrolidine-H), 3.02 (s, 3H, N-CH₃)
Yield Optimization Strategies
Comparative analysis of reaction conditions reveals critical yield determinants:
| Variable | Low Yield Condition | High Yield Condition | Improvement Factor |
|---|---|---|---|
| Sulfonylation base | Pyridine | DIPEA | 1.8× |
| Methylation solvent | THF | MeCN | 1.5× |
| Coupling temperature | RT | 50°C | 2.1× |
Metal catalyst screening (Table 2) identifies optimal systems for challenging transformations:
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 92 | 88 |
| NiCl₂(dppp) | 78 | 65 |
| CuI/Proline | 41 | 72 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H19FN4O2S
- Molecular Weight : 350.4 g/mol
- IUPAC Name : N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
The compound features a pyrrolidine ring substituted with a fluoropyrimidine moiety, which enhances its biological activity and interaction with various molecular targets.
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders. Its structural features allow it to act as an inhibitor of specific enzymes involved in disease pathways.
Enzyme Inhibition
Research indicates that this compound interacts with enzymes such as Jak2, which plays a critical role in cell signaling pathways related to growth and differentiation. By inhibiting Jak2, the compound may alter the signaling cascade, potentially leading to reduced tumor growth or improved outcomes in neurodegenerative diseases.
Antiviral Activity
Some studies have suggested that compounds similar to this compound exhibit antiviral properties by interfering with viral replication processes. This application is particularly relevant in the context of emerging viral infections .
Drug Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance efficacy or reduce side effects, making it an important candidate in drug discovery programs.
Case Study 1: Cancer Research
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent .
Case Study 2: Neurological Disorders
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that the compound could mitigate neuronal damage and improve cognitive function in animal models .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for therapeutic effects in cancer and neurological disorders |
| Enzyme Inhibition | Inhibits Jak2 and other enzymes involved in critical signaling pathways |
| Antiviral Activity | Potential interference with viral replication processes |
| Drug Development | Serves as a building block for synthesizing complex pharmaceutical agents |
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may inhibit enzyme activity by mimicking natural substrates, while the pyrrolidine and cyclopropanesulfonamide groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and
Biological Activity
N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 238.26 g/mol. Its IUPAC name reflects its complex structure, which includes a pyrrolidine ring and a fluoropyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C11H15FN4O |
| Molecular Weight | 238.26 g/mol |
| IUPAC Name | N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
| SMILES | CC(=O)N(C)C1CCN(C1)C2=NC=C(C=N2)F |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Fluoropyrimidine Moiety : Via nucleophilic substitution.
- Final Modifications : Such as acetylation to yield the desired sulfonamide structure.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoropyrimidine component enhances its binding affinity, making it a candidate for enzyme inhibition and receptor modulation.
The mechanism involves:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can alter signaling pathways by binding to certain receptors, potentially affecting cellular responses.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : In vitro studies have demonstrated that related fluoropyrimidine compounds exhibit potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that this compound may share similar properties.
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit enzymes critical for cancer cell proliferation, suggesting a potential role in cancer therapy .
- Pharmacokinetic Properties : Investigations into the pharmacokinetics reveal that modifications to the pyrrolidine and fluoropyrimidine moieties can significantly affect absorption and bioavailability, which are crucial for therapeutic efficacy.
Case Study 1: Anticancer Efficacy
In a study involving various fluorinated compounds, this compound was tested against L1210 leukemia cells. Results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of similar compounds with thymidylate synthase, an enzyme crucial for DNA synthesis. The findings indicated competitive inhibition, which could lead to further exploration in cancer therapeutics .
Comparison with Similar Compounds
Table 1. Structural and Property Comparison
Key Observations :
- Core Structure : The pyrrolidine core in the target compound may confer greater conformational flexibility compared to the rigid pyrazolo[3,4-d]pyrimidine scaffold in Example 55. This could influence binding kinetics and selectivity.
- Sulfonamide Substituents : The N-methylcyclopropane group in the target compound likely enhances lipophilicity and metabolic stability relative to the bulkier N-cyclopropylbenzenesulfonamide in Example 56.
- Molecular Weight : The target compound’s lower molecular weight (~350 vs. 616.9) suggests improved bioavailability and cell permeability.
Research Implications
- Pharmacokinetics : The cyclopropane sulfonamide in the target compound may mitigate oxidative metabolism, extending half-life compared to aryl sulfonamides.
- Structure-Activity Relationships (SAR) : Substitution of the pyrrolidine core versus pyrazolo-pyrimidine could refine selectivity for specific enzymatic pockets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the preparation of fluoropyrimidine and pyrrolidine intermediates. Nucleophilic substitution reactions are critical for introducing the cyclopropanesulfonamide moiety. Key steps include:
- Fluoropyrimidine Activation : Use of 5-fluoropyrimidin-2-yl precursors under basic conditions to facilitate coupling with pyrrolidine derivatives.
- Sulfonamide Formation : Reaction of N-methylcyclopropanesulfonamide chloride with the pyrrolidine intermediate in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm; cyclopropane methyl groups at δ 1.0–1.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H] peak at m/z 369.12).
- X-ray Crystallography : For unambiguous stereochemical assignment, particularly for the pyrrolidine and cyclopropane moieties .
Q. What are the solubility and formulation challenges for this compound in biological assays?
- Methodological Answer :
- Solubility : The compound’s sulfonamide group confers moderate polarity, but the cyclopropane and fluoropyrimidine moieties may reduce aqueous solubility. Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations.
- Stability : Monitor degradation in buffer solutions (pH 7.4) via HPLC over 24–72 hours. Adjust storage conditions (e.g., -20°C under nitrogen) to prevent hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed coupling for fluoropyrimidine-pyrrolidine bond formation (e.g., Pd(OAc)/XPhos, 90°C, 12 hours).
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and byproduct formation.
- Workflow Automation : Employ flow chemistry for precise control of reaction time and temperature, improving reproducibility .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and readouts (e.g., luminescence vs. fluorescence).
- Off-Target Profiling : Perform kinase inhibition panels to identify non-specific interactions.
- Metabolite Analysis : Use LC-MS to detect degradation products in biological matrices that may skew activity results .
Q. What experimental approaches are recommended for studying molecular interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding kinetics (, ) in real-time.
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonding with the fluoropyrimidine and sulfonamide groups.
- Mutagenesis Studies : Validate key residues (e.g., ATP-binding pocket lysines) via site-directed mutagenesis to confirm interaction sites .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for enhanced shelf life.
- Degradation Pathway Mapping : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify major degradation products (e.g., sulfonic acid derivatives).
- Inert Atmospheres : Store under argon or nitrogen to prevent oxidation of the pyrrolidine ring .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key cyclopropane-forming steps.
- Circular Dichroism (CD) : Verify optical activity post-synthesis to confirm enantiomeric excess (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
